N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine
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Overview
Description
N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine is an organic compound with the molecular formula C14H19N It is a member of the amine family, characterized by the presence of a benzyl group, a prop-2-en-1-yl group, and a but-3-en-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine can be achieved through several methods. One common approach involves the reaction of benzylamine with allyl bromide under basic conditions to form N-benzyl-N-(prop-2-en-1-yl)amine. This intermediate can then be further reacted with but-3-en-1-yl bromide to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Benzylprop-2-en-1-amine: Similar structure but lacks the but-3-en-1-amine group.
N-Allylmethylamine: Contains an allyl group but differs in the benzyl and butenyl groups.
N-(Prop-2-en-1-yl)acetamide: Contains a prop-2-en-1-yl group but differs in the acetamide group.
Uniqueness
N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine is unique due to its combination of benzyl, allyl, and butenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
157949-12-7 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-benzyl-N-prop-2-enylbut-3-en-1-amine |
InChI |
InChI=1S/C14H19N/c1-3-5-12-15(11-4-2)13-14-9-7-6-8-10-14/h3-4,6-10H,1-2,5,11-13H2 |
InChI Key |
AIFYGKFTTXFWJD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN(CC=C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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